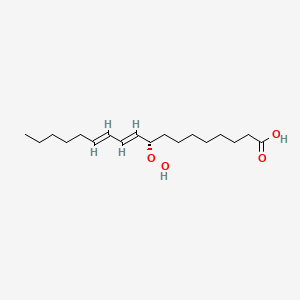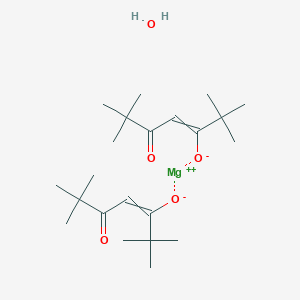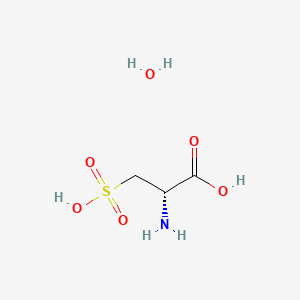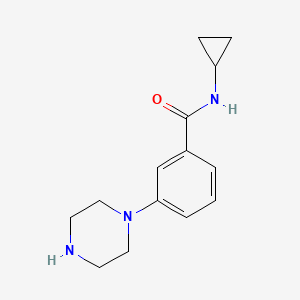
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is a hydroperoxy fatty acid derived from linoleic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound plays a significant role in various biological processes, including inflammation and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to linoleic acid, resulting in the formation of hydroperoxy derivatives. The reaction conditions often include a controlled pH, temperature, and the presence of specific cofactors to ensure the selective production of the desired hydroperoxy fatty acid .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes. These processes utilize genetically engineered microorganisms or plant cells that express high levels of lipoxygenases. The production is optimized by controlling the growth conditions, substrate concentration, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxy group can yield hydroxy derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by enzymes such as peroxidases or chemical oxidants like hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products Formed
Hydroxy derivatives: Formed through reduction reactions.
Aldehydes and ketones: Result from further oxidation.
Substituted fatty acids: Produced through substitution reactions.
Applications De Recherche Scientifique
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and as a biomarker for oxidative stress.
Industry: Utilized in the production of bioactive lipids and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as cyclooxygenases and lipoxygenases, modulating their activity.
Pathways Involved: It is involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S,10E,12E)-9-hydroxy-10,12-octadecadienoic acid: A hydroxy derivative with similar biological activities.
(9S,10E,12E,15E)-9-hydroperoxyoctadeca-10,12,15-trienoic acid: Another hydroperoxy fatty acid with additional double bonds
Uniqueness
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is unique due to its specific hydroperoxy group and double bond configuration, which confer distinct chemical reactivity and biological functions. Its role in modulating inflammation and cell signaling pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H32O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+/t17-/m1/s1 |
Clé InChI |
JGUNZIWGNMQSBM-RUDINFOGSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)



![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)


![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)
![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)

![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)
